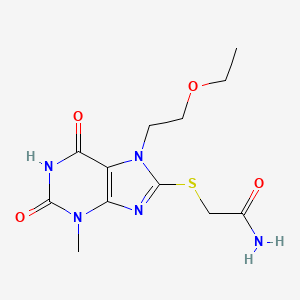

2-((7-(2-éthoxyéthyl)-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

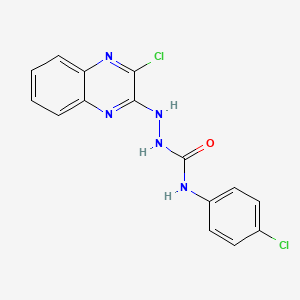

The compound is a derivative of purine, a heterocyclic aromatic organic compound, which is a kind of nitrogen-containing base. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine core and various substituents. The purine core itself is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine core and the various substituents. The electron-rich nitrogen atoms in the purine core could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the purine core and the various substituents. For example, the presence of the polar acetamide group could influence the compound’s solubility in water .Applications De Recherche Scientifique

Activités anti-inflammatoires

Les pyrimidines, une classe de composés à laquelle appartient notre composé d'intérêt, sont connues pour présenter une gamme d'effets pharmacologiques, notamment des activités anti-inflammatoires . Elles inhibent l'expression et les activités de certains médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela les rend potentiellement utiles dans le traitement de diverses maladies inflammatoires.

Synthèse de nouveaux composés

Le composé peut être utilisé comme matière première ou comme intermédiaire dans la synthèse de nouveaux composés. Par exemple, en se basant sur la structure d'un composé apparenté, les chercheurs ont découvert une nouvelle famille de puissants inhibiteurs de la 5-LOX . Ces inhibiteurs peuvent être utilisés dans le traitement des maladies où l'enzyme 5-LOX joue un rôle, telles que l'asthme et l'arthrite.

Recherche et développement

Ce composé fait partie d'une collection de produits chimiques rares et uniques fournis par Sigma-Aldrich aux chercheurs en découverte précoce . Il peut être utilisé dans diverses applications de recherche et développement, notamment le développement de nouveaux médicaments et l'étude des processus biologiques.

Orientations Futures

Mécanisme D'action

Mode of Action

It contains an imidazole ring, which is known to interact with various biological targets and exhibit a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Compounds containing imidazole rings are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4S/c1-3-21-5-4-17-8-9(14-12(17)22-6-7(13)18)16(2)11(20)15-10(8)19/h3-6H2,1-2H3,(H2,13,18)(H,15,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWDPLHQCCTPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2357558.png)

![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)

![N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2357562.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2357564.png)

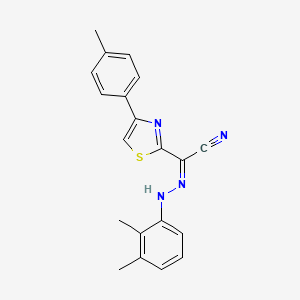

![benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2357569.png)

![9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2357574.png)

![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2357578.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)